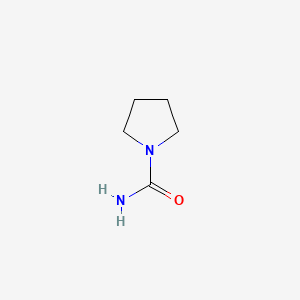

Pyrrolidine-1-carboxamide

Beschreibung

Overview of Pyrrolidine-1-carboxamide and its Significance in Medicinal Chemistry

This compound itself is a derivative of pyrrolidine (B122466), featuring a carboxamide group attached to the nitrogen atom of the ring. cymitquimica.com This functional group can participate in hydrogen bonding, a key interaction in how drugs bind to their biological targets. cymitquimica.com The pyrrolidine ring, being a saturated heterocycle, provides a three-dimensional structure that can be crucial for fitting into the active sites of enzymes and receptors. nih.govresearchgate.net

The significance of this compound in medicinal chemistry lies in its role as a versatile scaffold for the development of novel therapeutic agents. frontiersin.orgnih.gov Researchers can modify the core structure by adding different chemical groups to create a library of related compounds, each with potentially unique biological activities. This approach has led to the discovery of this compound derivatives with a wide range of pharmacological properties, including anticancer and antimicrobial activities. nih.govbiosynth.com

This compound is classified as a pyrrolidine derivative because its chemical structure is based on the pyrrolidine ring. cymitquimica.comhmdb.ca Pyrrolidines are five-membered, saturated heterocycles containing one nitrogen atom. hmdb.ca The addition of a carboxamide group at the first position (the nitrogen atom) of the pyrrolidine ring defines it as this compound. cymitquimica.com This classification is important as it groups the compound with other molecules sharing the same core structure, which often exhibit similar chemical properties and biological activities. ontosight.ai

The pyrrolidine core is a highly relevant and frequently utilized scaffold in drug discovery for several reasons. nih.govresearchgate.netfrontiersin.org Its five-membered ring structure provides a three-dimensional shape that allows for diverse spatial arrangements of substituents, which is crucial for optimizing interactions with biological targets. nih.govresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the binding affinity of a drug molecule. pharmablock.com

Furthermore, the pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs, demonstrating its biocompatibility and "drug-like" properties. nih.govfrontiersin.org Its incorporation into a molecule can improve physicochemical properties such as solubility and metabolic stability. pharmablock.com The versatility of the pyrrolidine ring allows for the synthesis of a wide variety of derivatives, making it a valuable building block in the quest for new and effective medicines. nih.govnih.govnih.gov

Historical Context and Evolution of Research on this compound and its Derivatives

The study of pyrrolidine-containing compounds has a rich history, evolving from the investigation of natural products to the rational design of synthetic drugs. This evolution has paved the way for the emergence of this compound and its derivatives as important targets in modern chemical and biological research.

The pyrrolidine ring is a fundamental component of many naturally occurring alkaloids, which have been used for centuries for their medicinal and physiological effects. mdpi.com Early research focused on isolating and characterizing these natural products, such as nicotine (B1678760) and hygrine. mdpi.com The discovery of the amino acid proline, which contains a pyrrolidine ring, further highlighted the biological importance of this scaffold. mdpi.com In the 20th century, the synthesis of pyrrolidine-containing drugs like the nootropic piracetam (B1677957) marked a significant step in the application of this chemical class in medicine.

The focus on this compound as a specific research target is a more recent development, driven by advances in high-throughput screening and rational drug design. nih.govnih.gov The identification of pyrrolidine carboxamides as inhibitors of key enzymes, such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, sparked significant interest in this class of compounds. nih.govacs.org This discovery demonstrated the potential of the this compound scaffold to generate potent and selective inhibitors for various therapeutic targets. nih.gov Subsequent research has expanded to explore derivatives with anticancer, anti-inflammatory, and neurological effects. nih.govontosight.ai

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and its derivatives is highly active and diverse, with a strong focus on developing novel therapeutic agents. nih.gov Ongoing studies are exploring the synthesis and biological evaluation of new analogs with improved potency, selectivity, and pharmacokinetic properties. plos.orgtandfonline.com

A significant area of research involves the development of this compound derivatives as anticancer agents. nih.govtandfonline.com Studies have shown that certain derivatives can induce apoptosis in cancer cells and suppress tumor growth. nih.gov Another promising avenue is the investigation of these compounds as antimicrobial agents, with some derivatives showing activity against bacteria and the parasite that causes malaria. nih.govplos.org

Future research will likely focus on several key areas:

Optimization of Lead Compounds: Refining the structure of promising this compound derivatives to enhance their therapeutic efficacy and minimize potential side effects. researchgate.net

Exploration of New Biological Targets: Identifying novel enzymes, receptors, and other biological molecules that can be modulated by this class of compounds. ontosight.ai

Advanced Drug Delivery Systems: Developing innovative methods to deliver this compound-based drugs to their target sites in the body more effectively.

Combination Therapies: Investigating the potential of using this compound derivatives in combination with other drugs to achieve synergistic therapeutic effects.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of new and improved treatments for a wide range of diseases.

Data Tables

Table 1: Examples of Biologically Active this compound Derivatives

| Compound Name | Biological Activity | Reference |

| 2-(Het)arylpyrrolidine-1-carboxamides | Anticancer, Antibacterial | nih.gov |

| N-(3-acetylphenyl)-3-(4-methylphenyl)this compound | Potential analgesic, anti-inflammatory, neurological effects | ontosight.ai |

| Sulphonamide pyrolidine carboxamide derivatives | Antiplasmodial, Antioxidant | plos.org |

| (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)this compound | TRPV1 antagonist | researchgate.net |

Ongoing Studies and Unexplored Potentials

The this compound framework is the subject of extensive ongoing research, leading to the discovery of potent agents against a variety of diseases. These studies often focus on the synthesis and biological evaluation of novel derivatives to improve efficacy and target selectivity.

Detailed Research Findings:

Anticancer Activity: A series of pyrrolidine aryl carboxamide derivatives have been synthesized as potential treatments for hepatocellular carcinoma (HCC). nih.gov One notable compound, 10m , demonstrated anticancer potency comparable to the established agent OSU-2S and was found to be approximately two-fold more potent than Sorafenib in HCC cell lines. nih.gov In other research, novel 2-(het)arylpyrrolidine-1-carboxamides were developed, with some showing in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen. nih.gov Further studies on piperidyl-containing benzimidazole (B57391) carboxamide derivatives have identified potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair in cancer cells. rhhz.net Compounds 8g, 8i, 8j, and 8k from this series showed impressive PARP-1 inhibitory activity. rhhz.net

Enzyme Inhibition for Infectious Diseases: Pyrrolidine carboxamides have emerged as a novel class of potent inhibitors against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.govnih.govacs.org A lead compound's potency was improved over 160-fold through structural optimization. nih.govacs.org Similarly, novel HIV-1 protease inhibitors featuring pyrrolidine-derived ligands have been developed. nih.gov Inhibitor 34b , which contains a (R)-pyrrolidine-3-carboxamide P2 ligand, showed exceptional enzyme inhibitory activity with an IC₅₀ value of 0.32 nM and potent antiviral activity against both wild-type and drug-resistant HIV-1 strains. nih.gov

Antiparasitic and Antioxidant Activities: In the fight against parasitic diseases, a high-throughput screening campaign identified SN00797439 , a 1,2,4-oxadiazol-5-pyrrolidine-1-carboxamide derivative, as a hit compound with broad-spectrum anthelmintic activity. sci-hub.se Subsequent optimization led to promising candidates like compounds 137 and 147 , which were effective against Haemonchus contortus larvae with an IC₅₀ of 0.78 μM. sci-hub.se Additionally, newly synthesized sulphonamide pyrrolidine carboxamide derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum. plos.org Sixteen of these new compounds killed the parasite at single-digit micromolar concentrations (IC₅₀ = 2.40–8.30 μM). plos.org Some of these compounds also exhibited significant antioxidant properties. plos.org

Unexplored Potentials:

The structural versatility of the this compound scaffold suggests its potential in a wider range of therapeutic areas that remain less explored. Research indicates potential applications in treating inflammatory diseases by modulating targets like phosphodiesterases (PDEs). vulcanchem.com The development of derivatives for neurological disorders is another promising avenue, with some compounds showing potential effects on the central nervous system. smolecule.com Furthermore, the discovery of potent anthelmintics highlights a significant and underexplored opportunity to develop new treatments for parasitic infections in both human and veterinary medicine. sci-hub.se The ability of certain derivatives to suppress bacterial biofilm growth also opens new avenues for developing anti-bacterial agents. nih.gov

| Compound | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Compound 10m | Anticancer (Hepatocellular Carcinoma) | ~2-fold more potent than Sorafenib in HCC models. | nih.gov |

| Inhibitor 34b | HIV-1 Protease Inhibition | Exhibited exceptional enzyme inhibitory activity (IC₅₀ = 0.32 nM) and robust antiviral activity. | nih.gov |

| Compounds 137 & 147 | Anthelmintic (H. contortus) | Effective against xL3 larval motility with an IC₅₀ of 0.78 μM. | sci-hub.se |

| Compound 10o | Antiplasmodial & Antioxidant | Showed antiplasmodial activity and scavenged DPPH radicals with an IC₅₀ of 4.32 μg/mL. | plos.org |

| PF-877423 | 11β-HSD1 Inhibition | Demonstrated potent in vitro activity against human and mouse 11β-HSD1 enzymes. | nih.gov |

Integration with Advanced Research Methodologies (e.g., High-Throughput Screening, Computational Modeling)

The discovery and optimization of this compound derivatives are significantly accelerated by the integration of advanced research methodologies. High-throughput screening (HTS) and computational modeling are central to modern drug discovery pipelines for this class of compounds.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large libraries of chemical compounds against specific biological targets. This technology has been pivotal in identifying initial "hit" compounds from which more potent molecules can be developed.

Discovery of InhA Inhibitors: A high-throughput screen of 30,000 compounds led to the identification of the pyrrolidine carboxamide series as a novel class of inhibitors for M. tuberculosis InhA. nih.gov This initial discovery was followed by the creation of a focused library using a microtiter synthesis approach combined with in situ screening, which allowed for rapid optimization of the lead compounds. nih.govacs.org

Computational Modeling:

In silico techniques are indispensable for understanding the molecular interactions that govern biological activity and for guiding the rational design of new derivatives.

Structure-Based Drug Design: For pyrrolidine carboxamide inhibitors of InhA, initial in silico docking studies were performed to understand how the lead compound binds to the enzyme's active site. nih.gov These models revealed a key hydrogen-bonding network between the pyrrolidine carbonyl group, the enzyme residue Tyr158, and the NAD+ cofactor, a feature that guided subsequent structural modifications. nih.gov X-ray crystallography was later used to confirm the binding mode of optimized inhibitors. nih.govacs.org

Molecular Docking and Dynamics: In the development of HIV-1 protease inhibitors, molecular modeling studies were used to reveal the extensive interactions between the inhibitor 34b and the backbone residues of both wild-type and drug-resistant protease variants. nih.gov For a series of potent TRPV1 antagonists, molecular docking and dynamics studies indicated that the high binding affinity of compound 7q was related to multiple interactions that resulted in significant conformational changes in the receptor. researchgate.net Similarly, molecular docking was used to predict the binding affinities of new sulphonamide pyrrolidine carboxamide derivatives to the homology-modeled P. falciparum N-myristoyltransferase (PfNMT), identifying compound 10o as having a theoretical inhibition constant (Ki) of 0.09 μM. plos.org

QSAR and ADME Prediction: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate chemical structure with biological activity, helping to predict the potency of new designs. researchgate.net In the development of PARP-1 inhibitors, computational simulations were also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, helping to select candidates with more favorable pharmacokinetic profiles for synthesis and testing. rhhz.net

| Methodology | Application Area | Example/Finding | Reference |

|---|---|---|---|

| High-Throughput Screening (HTS) | Anti-tuberculosis Drug Discovery | Identified pyrrolidine carboxamides as a novel class of InhA inhibitors from a 30,000 compound library. | nih.gov |

| Microtiter Library Synthesis & In Situ Screening | Lead Optimization (InhA Inhibitors) | Achieved a 160-fold improvement in potency of the initial HTS hit. | nih.govacs.org |

| Molecular Docking | Anti-tuberculosis Drug Discovery | Predicted a key hydrogen-bonding network governing inhibitor binding to the InhA active site. | nih.gov |

| Molecular Modeling | HIV-1 Protease Inhibitor Design | Revealed extensive interactions between inhibitor 34b and wild-type/drug-resistant protease backbones. | nih.gov |

| Molecular Docking & Dynamics | TRPV1 Antagonist Development | Showed that high binding affinity of compound 7q was due to multiple interactions causing conformational changes in the TRPV1 receptor. | researchgate.net |

| Computational Simulation | PARP-1 Inhibitor Design | Predicted ADME properties and proposed binding modes of novel piperidyl benzimidazole carboxamide derivatives. | rhhz.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDCPQHFCOBUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197119 | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4736-71-4 | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Pyrrolidine 1 Carboxamide

Synthetic Methodologies for Pyrrolidine-1-carboxamide Core

The construction of the this compound scaffold can be achieved through several established synthetic routes. These methods primarily focus on the efficient formation of the critical amide bond linked to the pyrrolidine (B122466) nitrogen.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common strategy for synthesizing the this compound core. This approach typically involves the reaction of pyrrolidine, acting as a nucleophile, with a suitable electrophilic carbonyl-containing reagent. For instance, reacting pyrrolidine with derivatives of phosgene, isocyanates, or carbamoyl (B1232498) chlorides can yield the desired carboxamide. evitachem.comcymitquimica.com The reaction of pyrrolidine with cyanamide (B42294) under acidic conditions is another method used to produce related structures like pyrrolidine-1-carboxamidine.

A multi-step synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide was achieved starting from 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid, utilizing nucleophilic substitution as a key step. researchgate.netaip.org Similarly, the introduction of moieties like pyridazine (B1198779) onto a pyrrolidine structure can be accomplished through nucleophilic substitution, where a pyridazine derivative reacts with an appropriate electrophile. smolecule.com

Acylation Reactions

Acylation reactions are a direct and widely used method for forming the amide bond in this compound derivatives. evitachem.com This involves treating pyrrolidine with an appropriate acylating agent. For example, 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides were synthesized by acylating the pyrrolidine nitrogen. A broadly applicable method uses trichlorotriazine (B8581814) (TCT) as a cost-effective reagent for activating the OH-group of a carboxylic acid, which then readily reacts with an amine like pyrrolidine. organic-chemistry.org

In some patented processes, (S)-proline is reacted with acetic anhydride (B1165640) to introduce an acetyl group onto the pyrrolidine nitrogen, which is a key step in producing (S)-1-acetyl-2-pyrrolidinecarboxamide. google.com

Cyclization Reactions from Linear Precursors

The pyrrolidine ring itself can be formed through the cyclization of linear precursor molecules. evitachem.comsmolecule.com This strategy is particularly valuable for creating complex or substituted pyrrolidine systems. Organocatalytic strategies, such as bromoaminocyclization, have expanded the toolkit for synthesizing chiral pyrrolidines from linear precursors. researchgate.net

Recent advances include metalloradical-catalyzed cyclizations. For example, cobalt(II) complexes can catalyze the intramolecular cyclization of linear amino-aldehydes to produce pyrrolidines. researchgate.netscispace.com Silver-catalyzed [3+2] cycloaddition of azomethine ylides is another powerful method for constructing complex pyrrolidines. numberanalytics.com Furthermore, an iridium-catalyzed reductive approach can generate azomethine ylides from tertiary amides, which then undergo cycloaddition to form highly substituted pyrrolidines. acs.org

Amide-Forming Reactions

Direct amide formation, often facilitated by coupling reagents, is a cornerstone of synthesizing this compound derivatives. smolecule.com These reagents activate the carboxylic acid component, making it susceptible to nucleophilic attack by the amine. Common coupling agents include 1-ethyl-3-(3'-dimethylaminopropyl) carbodiimide (B86325) (EDCI) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govorgsyn.org

For example, the synthesis of N-(1,3-Benzodioxol-5-yl)this compound involves the reaction of 1,3-benzodioxol-5-amine with a pyrrolidine-1-carboxylic acid derivative using a coupling agent. ontosight.ai Similarly, a library of pyrrolidine carboxamide inhibitors was synthesized by reacting a cyclohexyl pyrrolidine carboxylic acid with various amines in the presence of HBTU and DIEA (N,N-Diisopropylethylamine). nih.gov Metal catalysts, such as Zirconium(IV) chloride (ZrCl4) and Titanium(IV) chloride (TiCl4), have also been employed to facilitate the direct condensation of carboxylic acids and amines, offering a greener alternative to traditional coupling reagents. orgsyn.orgnih.govrsc.org

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

Once the core this compound is synthesized, its structure is systematically modified to investigate how different chemical groups influence its biological activity. ontosight.ainih.govnih.gov This process, known as a Structure-Activity Relationship (SAR) study, is crucial for optimizing lead compounds in drug discovery. researchgate.net

Modifications on the Pyrrolidine Ring

Altering the substituents on the pyrrolidine ring is a key strategy in SAR studies. ontosight.aievitachem.comresearchgate.netaip.orgacs.orgnih.gov The position and nature of these substituents can significantly impact a compound's potency and selectivity. tandfonline.combohrium.com

In the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a series of pyrrolidine amide derivatives were synthesized with various substituents on a terminal phenyl group. nih.gov SAR data revealed that small, lipophilic substituents at the 3-position of the phenyl ring were optimal for potency. nih.gov

Similarly, for a class of inhibitors of the enzyme AAC(6')-Ib, which confers antibiotic resistance, extensive SAR studies were conducted on a pyrrolidine pentamine scaffold. mdpi.comnih.gov These studies showed that modifications at different positions (R1-R5) on and around the pyrrolidine ring had varied effects on inhibitory activity, with the integrity of the core scaffold being essential. mdpi.com For instance, alterations at the R1 position of the most active compounds consistently led to reduced inhibition, highlighting the importance of a specific S-phenyl moiety at that location. mdpi.comnih.gov

In another study targeting the InhA enzyme from Mycobacterium tuberculosis, a lead pyrrolidine carboxamide compound was optimized by exploring substituents on both a phenyl ring and a cyclohexyl ring attached to the core structure. nih.gov This led to a more than 160-fold improvement in potency. nih.gov

The following table summarizes findings from an SAR study on pyrrolidine amide derivatives as NAAA inhibitors, showing how different linkers and terminal groups affect activity. nih.gov

| Compound | Linker Modification | Terminal Group Modification | NAAA Inhibitory Potency (IC₅₀) | FAAH Selectivity |

| 1a | Base Compound | Unsubstituted Phenyl | Reference Potency | Reference Selectivity |

| 1d | No Change | 4-Methylphenyl | Comparable to 1a | Not specified |

| 1e | No Change | 3-Methylphenyl | Comparable to 1a | Not specified |

| 1g | No Change | 4-Fluorophenyl | Comparable to 1a | Not specified |

| 1h | No Change | 3-Fluorophenyl | Comparable to 1a | Not specified |

| 1j | No Change | 3-Chlorophenyl | ~3.5-fold more potent than 1a | Not specified |

| 1k | No Change | 4-Chlorophenyl | ~2.7-fold less potent than 1a | Not specified |

| Derivatives | Conformationally Flexible | Varied | Increased Potency | Reduced Selectivity |

| Derivatives | Conformationally Restricted | Varied | No Potency Enhancement | Improved Selectivity |

This table is based on data presented in the study on NAAA inhibitors and illustrates the impact of specific structural modifications. nih.gov

Substituent Effects on Attached Aromatic and Heterocyclic Rings

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on attached aromatic and heterocyclic rings. Structure-activity relationship (SAR) studies have demonstrated that minor modifications can lead to significant changes in potency.

In a series of inhibitors targeting the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), modifications to a phenyl ring (designated Ring A) were extensively studied. nih.gov An unsubstituted phenyl ring on the pyrrolidine carboxamide core served as a baseline, with an IC₅₀ value of approximately 10 μM. nih.gov The introduction of substituents at the meta-position of this phenyl ring generally resulted in the most significant improvements in inhibitory activity. nih.gov For instance, compounds with 3-chloro or 3-bromo substituents showed enhanced potency. nih.gov Disubstitution on the phenyl ring also proved to be a successful strategy; a compound with 3,5-dichloro substituents exhibited an IC₅₀ of 0.39 μM, and another with a 3-bromo, 5-CF₃ pattern had an IC₅₀ of 0.85 μM. nih.gov In contrast, substitutions at other positions or the introduction of certain bulky groups were less favorable. nih.gov

Similarly, in a study of pyrrolidine-oxadiazoles as anthelmintics, the substitution patterns on two distinct phenyl rings (designated Northeast and Southeast) were critical for activity. sci-hub.se For the Northeast phenyl ring, 4-position substituents like chloro, bromo, iodo, trifluoromethyl (CF₃), and trifluoromethoxy (OCF₃) were found to be favorable, highlighting the importance of electronegativity and hydrophobicity for activity. sci-hub.se For the Southeast phenyl ring, a methyl group at the 2-position was highly favored, improving potency by sevenfold compared to the unsubstituted version. sci-hub.se Chloro and bromo substituents were also tolerated at this position. sci-hub.se At the 3-position of the SE ring, a methoxy (B1213986) group was most potent. sci-hub.se

These findings underscore the principle that the electronic and steric properties of substituents on aryl and heteroaryl moieties are crucial determinants of the biological efficacy of this compound compounds.

Table 1: Effect of Phenyl Ring Substituents on InhA Inhibitory Activity Data sourced from He et al., 2006 nih.gov

| Compound | Substituent(s) on Phenyl Ring | IC₅₀ (μM) |

| s1 | None | ~10 |

| d11 | 3-Cl, 5-Cl | 0.39 ± 0.01 |

| d12 | 3-Br, 5-CF₃ | 0.85 ± 0.05 |

| d10 | 3-F, 5-F | 1.49 ± 0.05 |

| d13 | 3-OMe, 5-CF₃ | 1.30 ± 0.04 |

| d15 | 2-OMe, 5-Cl | 1.60 ± 0.06 |

| d7 | 3-Me, 5-Me | 3.14 ± 0.12 |

| d14 | 3-CF₃, 5-CF₃ | 3.67 ± 0.17 |

Stereochemical Considerations in Synthesis and Activity

The three-dimensional structure of this compound derivatives is a critical factor in their biological function, as these molecules often interact with chiral biological targets like enzymes and receptors. nih.gov The pyrrolidine ring itself can contain multiple stereogenic centers, leading to the possibility of numerous stereoisomers, each with potentially different activity profiles. nih.gov

It is a common finding that the biological activity of a chiral compound resides primarily in one of its enantiomers. acs.orgnih.gov This principle has been clearly demonstrated for this compound-based InhA inhibitors. nih.govacs.org When racemic mixtures of several potent inhibitors were synthesized and then separated into their individual enantiomers, only one of the two enantiomers was found to be an active inhibitor of the InhA enzyme. nih.govacs.orgnih.gov

Further illustrating this point, a study on enantiomerically pure pyrrolidine-oxadiazoles confirmed that stereochemistry at the pyrrolidine core was crucial for anthelmintic activity. sci-hub.se The synthesized (S)-enantiomer was significantly more potent than the (R)-enantiomer against different larval stages of the target parasite. sci-hub.se This highlights that the specific spatial arrangement of the substituents around the chiral pyrrolidine scaffold is essential for effective binding to the biological target. sci-hub.se The synthesis of these stereochemically pure compounds often starts from chiral precursors like L-proline or employs stereoselective reactions to ensure the desired configuration is obtained. sci-hub.semdpi.com

Table 2: Comparison of Activity for (S) and (R) Enantiomers Data sourced from Kumar et al., 2020 sci-hub.se

| Compound | Enantiomer | xL3 IC₅₀ (μM) |

| 4a | S | 5.5 |

| 4b | R | >50 |

Advanced Synthetic Techniques and Library Generation

To accelerate the discovery and optimization of bioactive pyrrolidine-1-carboxamides, researchers have moved beyond traditional one-at-a-time synthesis to more advanced, high-throughput methods. These techniques enable the rapid generation and evaluation of large numbers of related compounds.

Microtiter Synthesis Approaches for Focused Libraries

Microtiter synthesis is a powerful technique for the rapid generation of focused compound libraries. nih.govacs.org This approach utilizes multi-well plates (e.g., 96-well plates) as miniature reaction vessels, allowing for numerous distinct but related chemical reactions to be run simultaneously. nih.gov For the optimization of this compound inhibitors, a core scaffold such as cyclohexyl pyrrolidine carboxylic acid was reacted with a diverse set of amines in the presence of peptide coupling reagents within the wells of a microtiter plate. nih.gov This strategy was successfully employed to create a library focused on diversifying the meta-substituents on a phenyl ring, which had been identified as a key position for improving activity. nih.gov This method is economically viable due to the small reaction scale and provides a direct path to generating a wide array of analogs for further testing. nih.govvulcanchem.com

Parallel Synthesis and In Situ Screening

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the simultaneous construction of a library of compounds. researchgate.net This methodology is particularly effective when combined with in situ screening, a process where the biological activity of the newly synthesized compounds is tested directly from the reaction mixtures without purification. nih.govacs.orgvulcanchem.com

This combined approach was instrumental in the optimization of this compound InhA inhibitors. nih.gov Small-scale parallel syntheses were conducted in 96-well plates to generate a library of 45 new compounds. nih.gov These compounds were then directly evaluated in an InhA inhibition assay. nih.gov This in situ screening without product isolation is highly efficient, as the amide-forming reactions used are typically high-yielding and conducted under benign conditions. nih.gov The strategy allows for the rapid identification of active compounds from a large pool of candidates, dramatically accelerating the structure-activity relationship optimization cycle. nih.govacs.org Through this iterative process of microtiter library synthesis followed by direct screening, a 160-fold improvement in potency was achieved for the lead compound. nih.govacs.org

Molecular Interactions and Pharmacological Targets of Pyrrolidine 1 Carboxamide

Mechanisms of Action and Receptor/Enzyme Interactions

The efficacy of Pyrrolidine-1-carboxamide derivatives as inhibitors of various enzymes and modulators of receptors is rooted in their structural capacity to form stable complexes with these biological macromolecules. The pyrrolidine (B122466) ring offers a versatile, three-dimensional scaffold that can be functionalized to optimize interactions within the binding sites of target proteins. nih.gov The orientation and conformation of the carboxamide group are critical in establishing key interactions that drive the biological activity of these compounds.

Hydrogen bonds are pivotal in the formation of ligand-receptor complexes, contributing significantly to the stability and specificity of the interaction. mdpi.com In the context of this compound derivatives, the carbonyl oxygen and the amide nitrogen of the carboxamide group are key participants in forming hydrogen bond networks within the active sites of their biological targets.

A notable example is the interaction of pyrrolidine carboxamide inhibitors with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. Crystal structure analysis has revealed a conserved hydrogen-bonding network that is crucial for the inhibitory activity of these compounds. nih.gov A dual hydrogen bonding network is formed, involving the oxygen atom of the pyrrolidine carbonyl group, the catalytic residue Tyr158 of the InhA enzyme, and the NAD+ cofactor. nih.gov This specific hydrogen bonding pattern appears to be a common feature among all identified InhA-inhibitor complexes, underscoring its importance in the mechanism of inhibition. nih.gov The pyrrolidine structure itself plays a central role in the formation of this critical hydrogen bonding network. nih.gov

The molecular electrostatic potential (MEP) provides a valuable map of the charge distribution on the surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack and thus predicting how a molecule will interact with its biological target. researchgate.netdntb.gov.ua Electrostatic and shape complementarity are crucial for protein-ligand interactions. rsc.org A reasonable distribution of electrostatic potential is beneficial for molecular binding and enhances the therapeutic potential of a molecule. rsc.org

Identification of Specific Biological Targets

The versatility of the this compound scaffold has led to the identification of several specific biological targets, highlighting its potential in diverse therapeutic areas, from infectious diseases to cancer.

InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a validated and attractive target for the development of new anti-tubercular drugs. nih.govnih.gov A series of pyrrolidine carboxamides has been identified as a novel class of potent InhA inhibitors through high-throughput screening. nih.govacs.org These direct inhibitors are of particular interest as they bypass the need for activation by the KatG enzyme, a common mechanism of resistance to the frontline anti-tubercular drug isoniazid. nih.gov

The potency of the lead pyrrolidine carboxamide compound was improved over 160-fold through subsequent optimization, leading to inhibitors with IC50 values in the low nanomolar range. nih.gov For instance, the initial lead compound, a pyrrolidine carboxamide identified as d6, had an IC50 of 10.05 μM. nih.gov Through structural modifications, a significantly more potent inhibitor was developed with an IC50 of 62 nM. nih.gov Resolution of racemic mixtures of these inhibitors has shown that only one enantiomer is active, highlighting the stereospecificity of the interaction with InhA. nih.govacs.org

| Compound | Target | IC50 |

| Pyrrolidine carboxamide (d6) | InhA | 10.05 μM |

| Optimized pyrrolidine carboxamide | InhA | 62 nM |

| p31 | InhA | 1.39 μM |

| p33 | InhA | 2.57 μM |

| p37 | InhA | 4.47 μM |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in pain perception and is a significant target for the development of new analgesic agents. mdpi.comwikipedia.org While research has focused on various carboxamide-containing compounds as TRPV1 antagonists, the broader class of carboxamides has shown promise in this area. wikipedia.orgnih.govresearchgate.net For example, a series of piperidine (B6355638) carboxamides were developed as potent TRPV1 antagonists. nih.gov Although not specifically focusing on this compound, this highlights the potential of the carboxamide functional group in targeting the TRPV1 receptor.

In the field of oncology, the this compound scaffold has been utilized to develop dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.govconestogac.on.ca A novel series of pyrrolidine-carboxamide derivatives were developed and evaluated for their antiproliferative activity against several cancer cell lines. nih.govresearchgate.net

Several of these compounds demonstrated potent inhibitory activity against both EGFR and CDK2. For instance, compounds 7e, 7g, 7k, 7n, and 7o inhibited EGFR with IC50 values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov The same set of compounds also efficiently inhibited CDK2 with IC50 values between 15 and 31 nM, comparing favorably to the reference drug dinaciclib (B612106) (IC50 = 20 nM). nih.gov These findings suggest that pyrrolidine-carboxamide derivatives can serve as a promising scaffold for the development of dual-targeted anticancer agents. rsc.org

| Compound | Target | IC50 | Reference Compound | Reference IC50 |

| 7e | EGFR | 87-107 nM | Erlotinib | 80 nM |

| 7g | EGFR | 87-107 nM | Erlotinib | 80 nM |

| 7k | EGFR | 87-107 nM | Erlotinib | 80 nM |

| 7n | EGFR | 87-107 nM | Erlotinib | 80 nM |

| 7o | EGFR | 87-107 nM | Erlotinib | 80 nM |

| 7e | CDK2 | 15-31 nM | Dinaciclib | 20 nM |

| 7g | CDK2 | 15-31 nM | Dinaciclib | 20 nM |

| 7k | CDK2 | 15-31 nM | Dinaciclib | 20 nM |

| 7n | CDK2 | 15-31 nM | Dinaciclib | 20 nM |

| 7o | CDK2 | 15-31 nM | Dinaciclib | 20 nM |

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes mellitus. mdpi.comnih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a vital role in regulating glucose homeostasis. nih.gov Consequently, the inhibition of DPP-IV prolongs the action of these hormones, leading to improved glycemic control. nih.gov

Pyrrolidine-based structures are a cornerstone of many potent DPP-IV inhibitors. researchgate.net The pyrrolidine moiety often mimics the proline residue of the natural substrates of DPP-IV, allowing it to bind effectively to the enzyme's active site. Structure-activity relationship (SAR) studies have revealed that the stereochemistry and substituents on the pyrrolidine ring are critical for inhibitory activity. For instance, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring has been shown to be preferred for some dual PPARα/γ agonists with DPP-IV inhibitory activity. nih.gov

Derivatives of pyrrolidine have been extensively studied as DPP-IV inhibitors, with research focusing on optimizing their potency and selectivity. mdpi.comresearchgate.net For example, a series of pyrrolidine derivatives incorporating a 1,2,4-oxadiazole (B8745197) moiety have demonstrated significant DPP-IV inhibitory potential. mdpi.com

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. mersin.edu.tr Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to alleviate the cholinergic deficit associated with the condition. mersin.edu.tr

Several studies have highlighted the potential of pyrrolidine-based compounds as AChE inhibitors. nih.gov For instance, a series of N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole (B134444) moiety have been synthesized and evaluated for their AChE inhibitory activity. mersin.edu.tr Some of these compounds exhibited potent inhibition, with IC50 values in the nanomolar range, comparable to the reference drug donepezil. mersin.edu.tr

Potential Interactions with Neurotransmitter Systems

Beyond direct enzyme inhibition, derivatives of this compound have shown the potential to interact with neurotransmitter systems by targeting transporter proteins. Dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) are crucial neurotransmitters, and the modulation of their reuptake is a key mechanism for many psychoactive drugs. nih.gov

Analogues of pyrovalerone, which is a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been synthesized and evaluated as monoamine uptake inhibitors. nih.gov These compounds have demonstrated selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) with minimal effects on the serotonin transporter. nih.gov The lead compound in this series, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, showed that the S-enantiomer was the more biologically active form. nih.gov This research highlights the potential for the this compound scaffold to be modified to create selective inhibitors of neurotransmitter reuptake.

Computational Approaches in Molecular Docking and Binding Affinity

Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in modern drug discovery. These approaches provide valuable insights into the molecular interactions between ligands and their biological targets, guiding the rational design of more potent and selective compounds.

Ligand-Protein Binding Modes and Energetics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govplos.org This method allows for the visualization of ligand-protein interactions at the atomic level, identifying key binding residues and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

For pyrrolidine carboxamide derivatives, molecular docking studies have been instrumental in understanding their binding modes with various targets. For example, in the context of DPP-IV inhibition, docking studies have shown how the pyrrolidine ring fits into the S1 pocket of the enzyme, with substituents forming interactions with other key residues in the active site. nih.gov Similarly, for AChE inhibitors, docking has revealed the interactions of pyrrolidine-based compounds with the catalytic and peripheral anionic sites of the enzyme. nih.gov

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the ligand-protein interaction. acs.org These scores are used to rank potential drug candidates and prioritize them for further experimental testing. For instance, a study on sulphonamide pyrrolidine carboxamide derivatives as antiplasmodial agents used molecular docking to determine their binding affinities for P. falciparum N-myristoyltransferase, identifying a compound with a theoretical inhibition constant (Ki) of 0.09 μM. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by correlating molecular descriptors (physicochemical properties) with the observed biological activity, such as IC50 values. uran.ua

QSAR studies on pyrrolidine derivatives have been conducted to understand the structural requirements for their activity against various targets. researchgate.netnih.govnih.govresearchgate.net These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, a QSAR study on pyrrolidine derivatives as neuraminidase inhibitors revealed that hydrogen bonding and electrostatic factors were major contributors to their inhibitory activity. nih.gov In another study on pyrrolidine derivatives as α-mannosidase inhibitors, the QSAR models suggested the importance of polar properties on the van der Waals surface and the presence of aromatic rings for activity. nih.gov

The following table provides a summary of representative pyrrolidine carboxamide derivatives and their reported biological activities, highlighting the diverse therapeutic targets of this chemical class.

| Compound Class | Target Enzyme/Receptor | Key Findings |

| N-benzoylthiourea-pyrrolidine carboxylic acid derivatives | Acetylcholinesterase (AChE) | Potent inhibition with IC50 values as low as 0.029 μM. mersin.edu.tr |

| Sulphonamide pyrrolidine carboxamide derivatives | P. falciparum N-myristoyltransferase | Identified compounds with single-digit micromolar antiplasmodial activity. nih.gov |

| Pyrovalerone analogues | Dopamine and Norepinephrine Transporters (DAT/NET) | Selective inhibitors of DAT and NET with little effect on serotonin trafficking. nih.gov |

| Pyrrolidine derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | The pyrrolidine moiety is a key structural feature for potent DPP-IV inhibition. mdpi.comresearchgate.net |

| Spirooxindole pyrrolidine derivatives | Acetylcholinesterase (AChE) | Demonstrated strong inhibitory activity against AChE. nih.gov |

Pharmacological and Biological Activities of Pyrrolidine 1 Carboxamide Derivatives

Antimicrobial Activities

Pyrrolidine-1-carboxamide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. nih.govscispace.comresearchgate.netbiointerfaceresearch.comresearchgate.netnih.govplos.org These synthetic molecules have garnered considerable interest from researchers due to their potential to address the growing challenge of antimicrobial resistance. nih.govresearchgate.net

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been extensively studied, revealing their effectiveness against a variety of bacterial species. nih.govscispace.comresearchgate.netbiointerfaceresearch.comresearchgate.net

Inhibition of Mycobacterium tuberculosis (InhA)

A significant area of research has focused on the activity of pyrrolidine (B122466) carboxamides against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govacs.org These compounds have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle. nih.govacs.org The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial death. nih.govmdpi.com

The discovery of pyrrolidine carboxamides as InhA inhibitors came through high-throughput screening. nih.govacs.org Subsequent optimization of a lead compound resulted in a more than 160-fold improvement in potency. acs.org Structural studies have revealed that the pyrrolidine core of these compounds plays a crucial role in binding to the InhA active site through a hydrogen-bonding network involving the enzyme's catalytic residue Tyr158 and the NAD+ cofactor. nih.gov

Inhibitory Activity of Pyrrolidine Carboxamide Derivatives against InhA

| Compound | Modification | InhA Inhibition (%) at 15 µM | IC₅₀ (µM) |

|---|---|---|---|

| d6 | 3-OMe, 5-CF₃ | - | 0.85 ± 0.05 |

| d13 | 3-OMe, 5-CF₃ | - | 1.30 ± 0.04 |

| d14 | 3-CF₃, 5-CF₃ | - | 3.67 ± 0.17 |

| d15 | 2-OMe, 5-Cl | - | 1.60 ± 0.06 |

| d16 | 3-Cl, 4-F | - | 14.83 ± 0.98 |

| d17 | 3-Br, 4-CH₃ | 51% | >100 |

| d18 | 3,4, —OCH₂CH₂O- | - | >100 |

Data sourced from a study on pyrrolidine carboxamides as InhA inhibitors. nih.gov

Activity against Gram-Positive and Gram-Negative Bacteria

Pyrrolidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.commdpi.com The structural differences in the cell walls of these two bacterial types often lead to variations in susceptibility to antimicrobial agents. mdpi.com Gram-negative bacteria possess an outer membrane that can act as a barrier, making them more resistant to certain compounds. biointerfaceresearch.commdpi.com

Studies have shown that certain thiazole-based pyrrolidine derivatives exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with no inhibitory effect on Gram-negative species like Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com For instance, one compound at a concentration of 400 µg exhibited significant inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm against S. aureus and B. cereus, respectively. biointerfaceresearch.com Conversely, other pyrrolamide derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as ≤2 μg/ml, while being less effective against Gram-negative bacteria. nih.gov However, some N-phenylpyrrolamide inhibitors have displayed notable efficacy against Gram-negative bacteria like E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values ranging from 4 to 32 μg mL−1. rsc.org

Inhibition of DNA Gyrase and Topoisomerase IV

Another key mechanism of antibacterial action for some this compound derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.govarabjchem.org These essential enzymes are responsible for controlling the topological state of DNA during replication, transcription, and recombination. nih.govuni-tuebingen.de By targeting the ATP-binding site on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, these compounds disrupt DNA synthesis, leading to bacterial cell death. nih.govnih.gov

A series of N-phenylpyrrolamide inhibitors demonstrated potent, low nanomolar IC50 values against E. coli DNA gyrase (2–20 nM). rsc.org Notably, these compounds showed selectivity for bacterial enzymes over the human equivalent, topoisomerase IIα. rsc.orgnih.gov Certain 1,2,4-oxadiazole (B8745197)/pyrrolidine hybrids have also been identified as potent inhibitors of E. coli DNA gyrase, with some derivatives showing greater potency than the reference compound novobiocin. arabjchem.org For example, one derivative exhibited an IC₅₀ value of 120 nM against E. coli gyrase, compared to 170 nM for novobiocin. arabjchem.org

Inhibitory Activity of N-phenylpyrrolamide Derivatives against Bacterial Topoisomerases

| Compound | E. coli DNA Gyrase IC₅₀ (nM) | E. coli Topoisomerase IV IC₅₀ (nM) | S. aureus Topoisomerase IV IC₅₀ (µM) |

|---|---|---|---|

| 22e | - | - | - |

| 22i | - | 143 | - |

| 23b | - | - | - |

| 23c | - | - | - |

| Novobiocin | 170 | 11,000 | 27 |

Data highlights the potent and selective inhibition of bacterial topoisomerases by novel N-phenylpyrrolamide derivatives. rsc.orgarabjchem.org

Suppression of Bacterial Biofilm Growth

Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, pose a significant challenge in treating infections due to their inherent resistance to antibiotics. researchgate.netrsc.orgnih.govnih.gov Pyrrolidine derivatives have shown promise in combating these resilient structures. researchgate.netrsc.orgnih.gov

Specifically, pyrrolidine-2,3-diones have demonstrated the ability to both inhibit the formation of and eradicate existing S. aureus biofilms. rsc.orgnih.govresearchgate.net These compounds exhibit a low ratio of minimum biofilm eradication concentration (MBEC) to minimum inhibitory concentration (MIC), indicating their effectiveness against biofilms at concentrations close to those that kill planktonic bacteria. nih.govresearchgate.net Furthermore, some of these derivatives have shown synergistic effects when combined with conventional antibiotics like vancomycin, reducing the concentration of the antibiotic needed to eradicate the biofilm. nih.gov Derivatives of carbamic acid containing a pyrrolidine moiety have also been found to inhibit biofilm growth by up to 80% at concentrations equal to or twice their MIC and can disrupt mature biofilms at concentrations twice their minimum bactericidal concentration (MBC). researchgate.net

Antifungal Efficacy

In addition to their antibacterial properties, certain this compound derivatives have demonstrated significant antifungal activity, particularly against various Candida species, which are common causes of fungal infections in humans. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com

Research has shown that β-lactam substituted polycyclic fused pyrrolidine/pyrrolizidine compounds are active against Candida species. researchgate.net One particular compound from this class was found to be highly potent, eradicating 83% of C. albicans in an ex vivo model. researchgate.net The mechanism of action for this compound involves the inhibition of the cAMP pathway and ergosterol (B1671047) biosynthesis, which is crucial for the fungal cell membrane integrity. researchgate.net Other studies have explored amide derivatives containing a pyrrolidine moiety as potential succinate (B1194679) dehydrogenase inhibitors, which also demonstrated excellent antifungal activity against various phytopathogenic fungi. researchgate.net

The antifungal efficacy of these derivatives has been evaluated against a range of Candida species, including Candida albicans, Candida krusei, Candida parapsilosis, Candida glabrata, and Candida tropicalis. researchgate.net

Antiplasmodial Activities

This compound derivatives have emerged as promising candidates in the search for new antimalarial agents. Carboxamides that incorporate a sulphonamide functional group have demonstrated a notable lethal effect against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govnih.gov

In one study, thirty-two new sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antiplasmodial capabilities. nih.gov The research found that sixteen of these new compounds were effective at killing the parasite at single-digit micromolar concentrations, with IC50 values ranging from 2.40 to 8.30 μM. nih.govnih.govbiorxiv.org The mechanism of action for these types of compounds is thought to be twofold; sulphonamides can disrupt the folate biosynthesis pathway, while carboxamides may inhibit hemoglobin degradation by parasitic proteases, both of which are crucial for the parasite's survival. nih.gov Molecular docking studies have further suggested that these derivatives can effectively bind to P. falciparum N-myristoyltransferase (PfNMT), a confirmed drug target in the pathogen. nih.govnih.gov Specifically, compound 10o was identified as a potent binder to PfNMT, showing a theoretical inhibition constant (Ki) of 0.09 μM. nih.govbiorxiv.org

Anticancer and Antiproliferative Activities

The pyrrolidine scaffold is a common feature in a number of approved anticancer drugs, and its derivatives are a major focus of research for novel cancer therapies. mdpi.comwaocp.org These compounds have shown efficacy against a variety of cancer types, including malignancies of the breast, colon, and lung, as well as hepatocellular carcinoma. mdpi.comnih.gov Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and survival.

Derivatives of this compound have demonstrated significant in vitro antiproliferative activity against a wide array of human cancer cell lines. The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

One study detailed a series of novel pyrrolidine-carboxamide derivatives (7a-q ) tested against A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cells. nih.gov Compound 7g from this series was found to be the most potent, with a mean IC50 of 0.90 μM, which was more effective than the standard chemotherapy drug doxorubicin (B1662922) (IC50 of 1.10 μM). nih.gov Another investigation into 2-(het)arylpyrrolidine-1-carboxamides found that several compounds were highly active against the M-Hela (cervical cancer) cell line, with some showing activity twice that of the reference drug tamoxifen. mdpi.com

Research on a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative, identified as compound 24 , showed it possessed antiproliferative effects against both HT-29 and SH-SY5Y (neuroblastoma) cells. nih.gov Furthermore, while not strictly pyrrolidine-1-carboxamides, closely related 1H-pyrazole-1-carboxamide derivatives have been tested against the A375 human melanoma cell line, with most showing moderate antiproliferative activity. nih.gov

Data on the antiproliferative activities of selected this compound derivatives and related compounds are summarized in the table below. Information regarding the EBC-1 cell line was not available in the reviewed sources.

| Compound/Derivative Class | Cell Line | Cell Type | IC50 Value (µM) | Source(s) |

| Compound 7g | A-549 | Lung Carcinoma | <0.90 | nih.gov |

| Compound 7g | MCF-7 | Breast Adenocarcinoma | <0.90 | nih.gov |

| Compound 7g | HT-29 | Colorectal Adenocarcinoma | <0.90 | nih.gov |

| 1H-Pyrazole-1-carboxamides | A375 | Melanoma | Moderate Activity | nih.gov |

| 2-(Het)arylpyrrolidines (6c, 6d, 6e ) | M-Hela | Cervical Cancer | Comparable to Tamoxifen | mdpi.com |

| RPDPD (Rhopaladin Analog) | HeLa | Cervical Cancer | 24.23 | researchgate.net |

| Compound 24 | SH-SY5Y | Neuroblastoma | Activity Confirmed | nih.gov |

| LSD1/CoREST Inhibitors | SH-SY5Y | Neuroblastoma | 0.195 - 1.52 | biorxiv.org |

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process eliminates malignant cells without inducing an inflammatory response.

Several of the most active antiproliferative compounds, including 7e, 7g, 7k, 7n, and 7o , have been identified as potent triggers of apoptosis. nih.gov The induction of apoptosis by these derivatives can occur through various signaling pathways. For instance, some analogues are believed to activate Protein Kinase C delta (PKCδ). nih.gov Other derivatives, such as the dimer spiroindolinone pyrrolidinecarboxamide XR-4 , function by reactivating the p53 tumor suppressor pathway. mdpi.com This is achieved by inhibiting the MDM2-p53 interaction, leading to an accumulation of p53 and the upregulation of its target genes, like p21 and PUMA, which ultimately initiates apoptosis. mdpi.com

Further studies have shown that these compounds can modulate a range of apoptotic markers. Their activity impacts both the extrinsic and intrinsic apoptotic pathways, evidenced by effects on Caspases 3, 8, and 9, as well as Cytochrome C, Bax, and Bcl2 proteins. unipa.it Pyrrolo-1,5-benzoxazepines (PBOXs), another related class of compounds, induce apoptosis by disrupting the microtubule network in cancer cells, leading to cell cycle arrest and cell death.

A particularly effective strategy in cancer therapy is the simultaneous inhibition of multiple targets involved in tumor progression. Certain this compound derivatives have been specifically designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Both EGFR and CDK2 are crucial proteins that regulate cell growth and proliferation, and their dysregulation is common in many cancers.

A novel series of these dual-target inhibitors demonstrated potent activity. nih.gov Compounds 7e, 7g, 7k, 7n, and 7o were shown to inhibit EGFR with IC50 values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov The same set of compounds also efficiently inhibited CDK2, with IC50 values between 15 and 31 nM, which compares favorably to the reference inhibitor dinaciclib (B612106) (IC50 = 20 nM). nih.gov Further analysis revealed that these compounds displayed a preferential inhibitory activity against the CDK2 isoform over other cyclin-dependent kinases. nih.gov The combined inhibition of both EGFR and CDK signaling pathways presents a synergistic approach to halting cancer cell proliferation.

Analgesic and Anti-inflammatory Effects

Derivatives of pyrrolidine have been investigated for their potential to alleviate pain and inflammation. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory process.

Research into new pyrrolidine derivatives has identified compounds with significant anti-inflammatory and analgesic properties. researchgate.net In one study, compounds A-1 and A-4 were noted as exhibiting the highest anti-inflammatory and analgesic effects, respectively, positioning them as potential leads for the development of new NSAIDs. researchgate.net The anti-inflammatory action of these compounds is often linked to their ability to inhibit COX-1 and COX-2 enzymes. researchgate.net For example, a pivalate-based Michael product derivative demonstrated inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX), with IC50 values of 314, 130, and 105 μg/mL, respectively. Other classes, such as pyrrole (B145914) derivatives, have also shown interesting anti-nociceptive profiles in vivo, with some compounds proving comparable to marketed reference drugs.

Neurological and Central Nervous System (CNS) Activities

The pyrrolidine scaffold is present in compounds that exhibit a range of effects on the central nervous system. These activities include neuroprotection and CNS depression.

One notable compound, Pyrrolidine dithiocarbamate (B8719985) (PDTC), has demonstrated neuroprotective effects in the context of brain ischemia. Studies in animal models of transient focal brain ischemia showed that PDTC could attenuate the ischemia-induced increase in brain β-amyloid peptide (Aβ) concentrations. This effect is potentially mediated by preserving the expression of neprilysin, an Aβ-degrading enzyme. Consequently, PDTC was found to improve long-term neurological outcomes and attenuate impairments in learning and memory following an ischemic event.

Other research has focused on derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids, which have shown CNS depressant activity. Pharmacological data on these compounds reported sedative, hypnotic, and anticonvulsant effects. Additionally, a new hydrazide derivative of 2-pyrrolidone has shown cerebroprotective activity in an experimental model of chronic cerebrovascular insufficiency, improving coordination and sensory function in animal subjects.

TRPV1 Antagonism and Brain Penetration

The Transient Receptor Potential Vanilloid 1 (TRPV1), a ligand-gated cation channel, is a key integrator of pain stimuli, including heat, low pH, and capsaicin. nih.gov Antagonists of this receptor can block the transmission of pain signals from the peripheral to the central nervous system (CNS), offering a promising strategy for pain relief. nih.govresearchgate.net For conditions involving central sensitization, significant penetration of the antagonist into the CNS is crucial for achieving broad-spectrum analgesia. nih.gov

In the pursuit of potent, orally available, and CNS-penetrant TRPV1 antagonists, researchers have synthesized and evaluated novel this compound derivatives. nih.gov One standout compound, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)this compound (compound 7q), was identified through systematic in vitro and in vivo bioassays. nih.govresearchgate.net This derivative demonstrated enhanced TRPV1 antagonistic activity with an IC₅₀ value of 2.66 nM against capsaicin-induced responses. nih.govresearchgate.net

Crucially, this compound also exhibited excellent penetration into the central nervous system, with a brain-to-plasma concentration ratio of 1.66. nih.govresearchgate.net This ability to cross the blood-brain barrier is a significant advantage, as many potential pain therapeutics are limited by poor CNS distribution. nih.gov Further studies indicated that the high binding affinity of this derivative to the TRPV1 receptor is due to multiple molecular interactions that cause significant conformational changes in the receptor. nih.gov This compound represents a valuable lead for the development of novel, mode-selective, and CNS-penetrant TRPV1 antagonists for pain management. nih.gov

Table 1: In Vitro Activity and Brain Penetration of a Lead this compound Derivative

| Compound | TRPV1 Antagonistic Activity (IC₅₀, nM) | Brain/Plasma Ratio |

|---|---|---|

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)this compound | 2.66 | 1.66 |

Data sourced from studies on novel TRPV1 antagonists. nih.govresearchgate.net

Modulation of Neurotransmitter Systems

Certain derivatives of the pyrrolidine scaffold have been shown to interact with and modulate key neurotransmitter systems within the central nervous system. One prominent example involves derivatives that act on glutamate (B1630785) receptors, which are central to excitatory neurotransmission. Kainic acid, a naturally occurring pyrrolidine dicarboxylate derivative, is a potent agonist for ionotropic glutamate receptors. nih.gov It is widely used as a pharmacological tool to study neuroexcitatory pathways and the consequences of excitotoxicity. nih.gov

The modulation of neurotransmitter systems is a key mechanism for many centrally acting drugs, including anticonvulsants. pnrjournal.com The therapeutic action of these agents often involves stabilizing hyperexcited neurons by suppressing the propagation of excitatory impulses. pnrjournal.com This can be achieved through various mechanisms, such as promoting the inactivation of voltage-gated sodium channels, inhibiting T-type calcium channels, or enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. pnrjournal.com While research into the specific effects of this compound derivatives on these individual channels and receptors is ongoing, the established activity of related pyrrolidine compounds on neurotransmitter systems highlights a promising area for therapeutic development. nih.gov

Anthelmintic Activity (e.g., against Haemonchus contortus)

The extensive use of conventional anthelmintics has led to widespread drug resistance in parasitic nematodes of livestock, such as Haemonchus contortus (the barber's pole worm). researchgate.net This has created an urgent need for novel chemical entities to control these economically significant parasites. researchgate.net Pyrrolidine-based compounds have emerged as a promising scaffold in the search for new anthelmintics. researchgate.netnih.gov

Researchers have synthesized and screened various pyrrolidine-oxadiazole derivatives for their activity against parasitic stages of H. contortus. researchgate.net High-throughput screening efforts focusing on the inhibition of larval motility and development have identified compounds with potent inhibitory activities, with some showing IC₅₀ values in the sub-micromolar to low micromolar range (0.78–22.4 μM). researchgate.net Interestingly, the stereochemistry of these molecules can be critical for their activity; in one study of an oxadiazole-substituted pyrrolidine, only the S-enantiomer demonstrated inhibitory effects on nematode motility and development, while the R-enantiomer was inactive. researchgate.net

In other studies, pyrazole-5-carboxamide derivatives were tested against H. contortus, leading to the identification of two compounds that reproducibly inhibited the motility of both exsheathed third-stage (xL3) and fourth-stage (L4) larvae, as well as larval development. nih.gov The IC₅₀ values for these compounds ranged from approximately 3.4 to 55.6 μM. nih.gov Further investigation into the mode of action suggested that these compounds may interfere with mitochondrial function, as treated larvae consumed significantly less oxygen, consistent with the inhibition of the respiratory electron transport chain. nih.gov

Antioxidant Activity

Oxidative stress is implicated in the pathology of numerous diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. Several studies have explored the antioxidant potential of this compound and related derivatives. nih.govplos.org

In one study, a series of thirty-two novel sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. plos.orgnih.gov Five of these compounds (designated 10b, 10c, 10d, 10j, and 10o) demonstrated notable antioxidant activity, with IC₅₀ values comparable to the standard antioxidant, ascorbic acid. plos.orgnih.gov The results indicated that these derivatives are effective at reducing the oxidative properties of the tested radicals. plos.org The combination of antioxidant and antiplasmodial activities in some of these compounds makes them particularly interesting candidates for further development. plos.org

Table 2: DPPH Radical Scavenging Activity of Select Sulphonamide Pyrrolidine Carboxamide Derivatives

| Compound | Antioxidant Activity (IC₅₀, μg/mL) |

|---|---|

| 10b | 6.48 |

| 10c | 8.49 |

| 10d | 3.02 |

| 10j | 6.44 |

| 10o | 4.32 |

| Ascorbic Acid (Standard) | 1.06 |

Data from a study on new sulphonamide pyrolidine carboxamide derivatives. plos.orgnih.gov

The pyrrolidin-2-one substructure, closely related to this compound, has also been incorporated into compounds screened for antioxidant properties. researchgate.net Using the DPPH method, a series of synthesized pyrrolidin-2-one derivatives were found to be potent or moderate antioxidants when compared against gallic acid as a standard. researchgate.net

Other Potential Biological Targets and Activities

The versatile pyrrolidine scaffold is a component of numerous compounds with a wide array of biological activities beyond those previously discussed. nih.govfrontiersin.org Derivatives have shown potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds. nih.govfrontiersin.orgnih.gov

Enzyme Inhibition: Pyrrolidine derivatives have been identified as inhibitors of various enzymes. nih.gov For example, certain polyhydroxylated derivatives have shown inhibitory properties against aldose reductase and glycosidase, enzymes relevant to the management of diabetes. nih.gov Another study identified pyrrolidine-carboxamides as a novel class of potent inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drug development. nih.gov

Anticancer Activity: The pyrrolidine ring is found in many molecules investigated for anticancer properties. nih.gov For instance, a series of thiophen-containing pyrrolidine derivatives showed good biological activity against MCF-7 and HeLa cancer cell lines, with IC₅₀ values comparable to the reference drug doxorubicin. nih.gov Additionally, 1,4-naphthoquinone-pyrrolidine hybrids have been assessed for their anticancer potential, with one derivative exhibiting an IC₅₀ value of 4.59 μg/mL against the human breast carcinoma cell line MCF-7. acs.org

Antimicrobial and Other Activities: The pyrrolidine core is present in compounds with antibacterial, antifungal, and antiviral effects. frontiersin.org Thiohydantoin-pyrrolidine derivatives have been tested for anti-TB activity against Mycobacterium tuberculosis. frontiersin.org Furthermore, fused-ring systems containing the pyrrolidine structure, such as pyrrolizines, are found in compounds like Ketorolac, a nonsteroidal anti-inflammatory drug (NSAID), and other derivatives with nootropic and antiemetic activities. researchgate.net

Preclinical and in Vitro / in Vivo Evaluation

In Vitro Assay Methodologies

In vitro assays are fundamental in the preliminary screening and characterization of the biological effects of pyrrolidine-1-carboxamide derivatives. These laboratory-based tests utilize enzymes, cells, and microorganisms to elucidate the mechanisms of action and potency of these compounds.

Enzyme inhibition assays are crucial for determining the ability of this compound derivatives to specifically target and inhibit the function of key enzymes involved in disease pathways. A notable series of novel pyrrolidine-carboxamide derivatives has been investigated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are significant targets in cancer therapy. nih.gov The results demonstrated that several of these compounds effectively inhibited both enzymes, with IC₅₀ values indicating high potency. nih.gov For instance, the most active compounds showed EGFR inhibition with IC₅₀ values between 87 and 107 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov The same set of compounds also exhibited potent inhibition of CDK2, with IC₅₀ values ranging from 15 to 31 nM, which is highly efficient when compared to the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov

In the context of antimicrobial research, pyrrolidine (B122466) carboxamides have been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.govnih.govacs.org High-throughput screening followed by iterative microtiter library synthesis and in situ activity screening led to the optimization of a lead compound, improving its potency by over 160-fold. nih.govnih.gov One of the most potent compounds from this class, p37, exhibited an IC₅₀ value of 4.47 μM against InhA. nih.gov Furthermore, a series of highly selective pyrrolidine carboxamide inhibitors of 11β-HSD1 have been developed, with compounds like PF-877423 demonstrating potent in vitro activity against both human and mouse enzymes. nih.gov

| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ | Source |

|---|---|---|---|---|---|

| 7e | EGFR | 87-107 nM | Erlotinib | 80 nM | nih.gov |

| 7g | EGFR | 87-107 nM | Erlotinib | 80 nM | nih.gov |

| 7k | EGFR | 87-107 nM | Erlotinib | 80 nM | nih.gov |

| 7n | EGFR | 87-107 nM | Erlotinib | 80 nM | nih.gov |

| 7o | EGFR | 87-107 nM | Erlotinib | 80 nM | nih.gov |

| 7e | CDK2 | 15-31 nM | Dinaciclib | 20 nM | nih.gov |

| 7g | CDK2 | 15-31 nM | Dinaciclib | 20 nM | nih.gov |

| 7k | CDK2 | 15-31 nM | Dinaciclib | 20 nM | nih.gov |

| 7n | CDK2 | 15-31 nM | Dinaciclib | 20 nM | nih.gov |

| 7o | CDK2 | 15-31 nM | Dinaciclib | 20 nM | nih.gov |

| p37 | InhA (M. tuberculosis) | 4.47 μM | N/A | N/A | nih.gov |